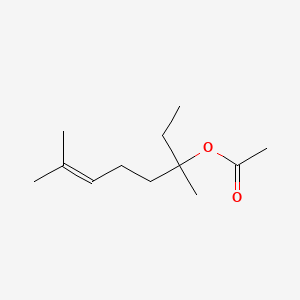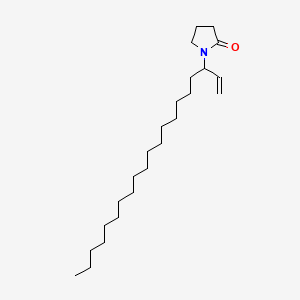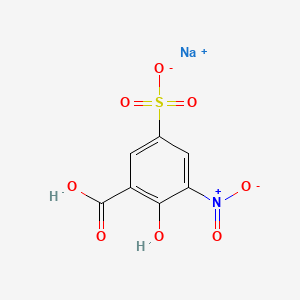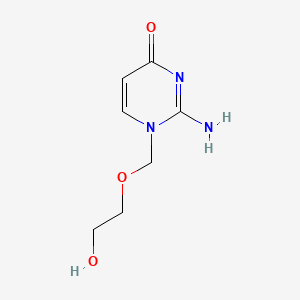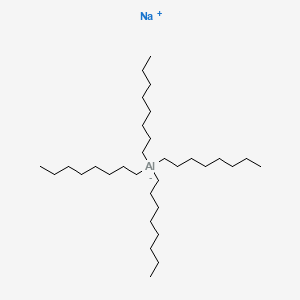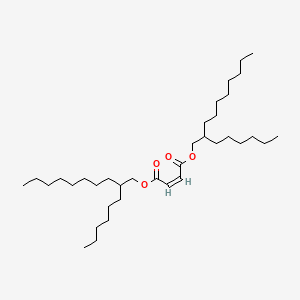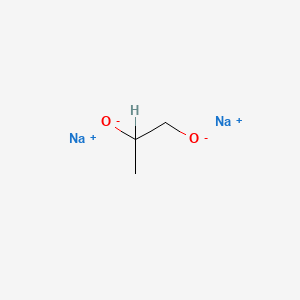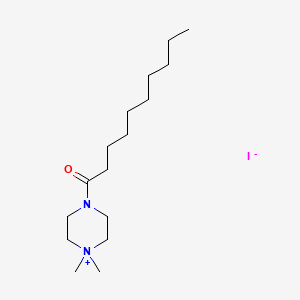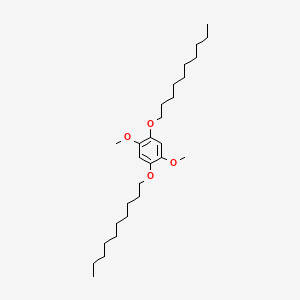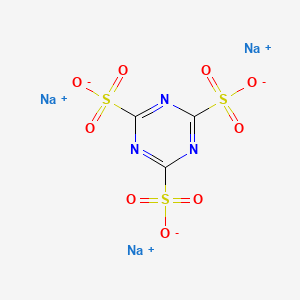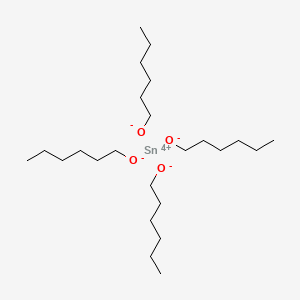
Chloride (36Cl(1-))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloride (36Cl(1-)) is a radioactive isotope of chlorine. Chlorine has two stable isotopes and one naturally occurring radioactive isotope, the cosmogenic isotope 36Cl. This isotope has a half-life of approximately 301,300 years . Chloride is the thermodynamically favored form of chlorine under virtually all terrestrial aqueous conditions . The negative charge of the chloride anion discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems .
准备方法
Chloride (36Cl(1-)) is produced in the atmosphere by spallation of 36Ar by interactions with cosmic ray protons . In the top meter of the lithosphere, it is generated primarily by thermal neutron activation of 35Cl and spallation of 39K and 40Ca . In the subsurface environment, muon capture by 40Ca becomes more important . Industrially, chloride can be extracted and purified from silicate or carbonate rock samples to produce silver chloride for accelerator mass spectrometry analysis . The process involves dissolution, precipitation, and separation steps to isolate chloride from other elements .
化学反应分析
Chloride (36Cl(1-)) undergoes several types of reactions, including:
Oxidation: Chloride can be oxidized to chlorine gas (Cl2) under certain conditions.
Reduction: Chlorine gas can be reduced back to chloride ions.
Substitution: Chloride ions can participate in nucleophilic substitution reactions, where they replace other leaving groups in organic compounds.
Common reagents used in these reactions include silver nitrate (AgNO3) for precipitation of silver chloride (AgCl) and various acids and bases for dissolution and separation . Major products formed from these reactions include chlorine gas, silver chloride, and various organic chlorides .
科学研究应用
Chloride (36Cl(1-)) has a wide range of scientific research applications:
Geological Dating: Due to its long half-life, 36Cl is used for dating groundwater with subsurface residence times up to one million years.
Hydrological Tracing: It is extensively used as a hydrological tracer to study the movement of water in the environment.
Nuclear Waste Management: 36Cl is present in some types of nuclear waste and is used to study the behavior and fate of radioactive contaminants.
Cosmogenic Isotope Geochemistry: It is used to estimate the accumulation time of chloride in closed-basin lakes and to date surface exposure of rocks.
作用机制
The chloride anion is an extraordinarily stable ionic species. Its negative charge discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems . In biological systems, chloride ions play a crucial role in maintaining osmotic balance and electrical neutrality . They are involved in various cellular processes, including the regulation of cell volume and the transmission of nerve impulses .
相似化合物的比较
Chloride (36Cl(1-)) is unique due to its long half-life and radioactive nature. Similar compounds include:
Chlorine-35 (35Cl): A stable isotope of chlorine.
Chlorine-37 (37Cl): Another stable isotope of chlorine.
Chlorine-36 (36Cl): The non-ionic form of the radioactive isotope.
Compared to its stable counterparts, 36Cl is used primarily in scientific research due to its radioactive properties and long half-life .
属性
CAS 编号 |
20193-13-9 |
|---|---|
分子式 |
Cl- |
分子量 |
35.9683068 g/mol |
IUPAC 名称 |
chlorine-36(1-) |
InChI |
InChI=1S/ClH/h1H/p-1/i1+1 |
InChI 键 |
VEXZGXHMUGYJMC-OUBTZVSYSA-M |
手性 SMILES |
[36Cl-] |
规范 SMILES |
[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
